molecular formula C12H17N3O2 B8395610 Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone

Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone

Cat. No. B8395610
M. Wt: 235.28 g/mol
InChI Key: WEBDGNPSKHPHGB-UHFFFAOYSA-N
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Patent
US08268814B2

Procedure details

tert-Butyl 3-(piperidine-1-carbonyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (0.3 g, 0.89 mmol) (product of stage 6) was dissolved in 7 ml of methanol, concentrated HCl (0.56 ml, 17.8 mmol) was added and the mixture was stirred at room temperature overnight. The solvent was then distilled off in vacuo, the residue was taken up in NaHCO3 solution and the mixture was extracted with ethyl acetate. The combined organic phases were dried with MgSO4, filtered and concentrated in vacuo. The crude product was employed in the next stage without further purification.
Name
tert-Butyl 3-(piperidine-1-carbonyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[C:13]3[CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH2:17][C:12]=3[O:11][N:10]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl>CO>[N:1]1([C:7]([C:9]2[C:13]3[CH2:14][NH:15][CH2:16][CH2:17][C:12]=3[O:11][N:10]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
tert-Butyl 3-(piperidine-1-carbonyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Quantity
0.3 g
Type
reactant
Smiles
N1(CCCCC1)C(=O)C1=NOC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was employed in the next stage without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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